molecular formula C8H14Cl2N2O2 B6299314 (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride CAS No. 1640848-68-5

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride

Cat. No.: B6299314
CAS No.: 1640848-68-5
M. Wt: 241.11 g/mol
InChI Key: PFYSHCLKSHGDJW-XCUBXKJBSA-N
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Description

(2S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride is a chiral ethanolamine derivative featuring a 6-methoxy-substituted pyridine ring. Its molecular formula is C₈H₁₄Cl₂N₂O (molecular weight: 225.12 g/mol), with a 95% purity grade . The compound’s (2S)-configuration confers stereospecificity, which is critical for interactions in biological systems. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYSHCLKSHGDJW-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H](CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Ring Functionalization

Chiral β-Amino Alcohol Synthesis

The stereoselective formation of the (S)-2-aminoethanol group is achieved through asymmetric synthesis or resolution techniques.

Asymmetric Henry Reaction

A nitroaldol (Henry) reaction between 6-methoxypyridine-3-carbaldehyde and nitromethane in the presence of a chiral copper(II)-bisoxazoline catalyst produces (S)-2-nitro-1-(6-methoxypyridin-3-yl)ethanol. Subsequent reduction of the nitro group using hydrogen gas over Raney nickel yields the β-amino alcohol with >90% enantiomeric excess (ee).

Reaction Conditions:

StepReagents/CatalystsSolventTemperatureYield (%)ee (%)
Nitroaldol AdditionCu(II)-bisoxazoline, NEt₃THF−20°C7892
Nitro ReductionH₂ (50 psi), Raney NiEtOH25°C8590

Enzymatic Resolution

Racemic 2-amino-2-(6-methoxypyridin-3-yl)ethanol is resolved using immobilized lipase B from Candida antarctica (CAL-B) and vinyl acetate as an acyl donor. The (S)-enantiomer remains unreacted, while the (R)-enantiomer is acetylated and separated via chromatography. This method achieves 99% ee but requires additional steps for dihydrochloride formation.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol. Crystallization from a mixture of ethanol and diethyl ether ensures high purity (>99.5%).

Optimized Protocol:

  • Dissolve (S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol (1.0 equiv) in anhydrous ethanol.

  • Add concentrated HCl (2.2 equiv) dropwise at 0°C.

  • Stir for 2 h, then concentrate under reduced pressure.

  • Recrystallize from EtOH/Et₂O (1:3) to yield white crystals.

Analytical Data:

  • Melting Point: 218–220°C (dec.)

  • [α]D²⁵: +34.5° (c = 1.0, H₂O)

  • Purity (HPLC): 99.8%

Alternative Synthetic Routes

Epoxide Ring-Opening Strategy

3-(2-Oxiranyl)-6-methoxypyridine is treated with aqueous ammonia under high pressure (5 bar) to yield the β-amino alcohol. Chirality is induced using a Jacobsen catalyst, providing the (S)-enantiomer in 80% yield and 88% ee.

Reductive Amination

Condensation of 6-methoxypyridine-3-carbaldehyde with 2-nitroethanol followed by catalytic hydrogenation over Pd/C produces the racemic amino alcohol. Chiral HPLC separation (Chiralpak AD-H column) isolates the (S)-enantiomer, which is then converted to the dihydrochloride salt.

Challenges and Optimization

Stereochemical Control

Achieving high enantiomeric purity remains challenging. Asymmetric catalysis outperforms enzymatic resolution in scalability, with the Henry reaction providing consistent ee values >90%.

Purification Techniques

  • Column Chromatography: Silica gel (230–400 mesh) with EtOAc/MeOH/NH₃ (90:9:1) removes byproducts.

  • Crystallization: Ethanol/ether mixtures yield salt forms with minimal residual solvents.

Industrial-Scale Production

A pilot-scale process using continuous flow chemistry reduces reaction times by 40%. Key parameters:

  • Flow Reactor: 10 mL volume, 50°C

  • Residence Time: 20 min

  • Output: 1.2 kg/day with 95% yield .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents. Common conditions include:

ReagentSolventBase/CatalystProductYieldSource
Acetyl chlorideDCMTriethylamineN-acetyl derivative85–92%
Benzoyl chlorideTHFDMAPN-benzoylated compound78%

Reactions proceed at 0–25°C, with the hydrochloride salt’s solubility enhanced in polar aprotic solvents.

Alkylation Reactions

The amino group participates in nucleophilic alkylation:

ReagentConditionsSolventProductNotesSource
Methyl iodideNaH, 0°C → RTTHFN-methylated derivativeSteric hindrance observed
Allyl bromideK₂CO₃, refluxAcetoneN-allyl productRequires phase transfer

Alkylation efficiency depends on the steric bulk of the alkylating agent.

Oxidation Reactions

The ethanol moiety is oxidized to a ketone or carboxylic acid:

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄H₂SO₄, 60°C2-(6-Methoxypyridin-3-yl)glyoxylic acidHigh
Jones reagent (CrO₃)H₂O/acetone, 0°CKetone intermediateModerate

Oxidation rates are pH-dependent, with acidic conditions favoring full conversion.

Coupling Reactions

The pyridine ring enables cross-coupling:

Reaction TypeCatalyst/ReagentSubstrateProduct ApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl analogs for drug discovery
MitsunobuDEAD, PPh₃PhenolsEther derivatives

Palladium-catalyzed couplings require anhydrous conditions .

Condensation and Cyclization

The amino alcohol participates in heterocycle formation:

ReagentConditionsProductKey IntermediateSource
PhosgeneTHF, −10°COxazolidinoneCarbamate
Carbonyl diimidazoleDMF, 80°CImidazolidinoneUrea derivative

Cyclization yields improve with slow reagent addition.

Factors Influencing Reactivity

Key parameters affecting reaction outcomes:

FactorImpactExampleSource
pH Acidic conditions stabilize the protonated amine, altering nucleophilicityAcylation favored at pH 7–8
Solvent Polar aprotic solvents (e.g., DMF) enhance solubility of ionic formsHigher yields in DMF vs. ethanol
Temperature Elevated temps accelerate oxidation but risk side reactionsOptimal KMnO₄ oxidation at 60°C

Scientific Research Applications

Pharmacological Studies

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol; dihydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may interact with various biological targets.

Key Findings :

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Studies have shown that derivatives of pyridine compounds can modulate neurotransmitter systems, which could be relevant for treating disorders like Alzheimer's disease .

Antidepressant Activity

Studies have explored the role of similar compounds in the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. The methoxy group in the pyridine ring may enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for antidepressant development .

Cancer Research

Preliminary studies suggest that (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol; dihydrochloride may have anticancer properties. Compounds with similar structures have been shown to inhibit tumor growth by affecting cell signaling pathways involved in proliferation and apoptosis .

Case Study 1: Neuroprotection

A study published in Journal of Medicinal Chemistry demonstrated that a series of pyridine derivatives, including (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol; dihydrochloride, exhibited significant neuroprotective effects in vitro. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of neuronal survival rates under stress conditions .

Case Study 2: Antidepressant Properties

In a clinical trial reported in Psychopharmacology, participants receiving a compound similar to (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol showed marked improvement in depressive symptoms compared to a placebo group. The study highlighted the importance of the methoxy group in enhancing pharmacological activity .

Compound Activity Reference
(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanolNeuroprotectiveJournal of Medicinal Chemistry
Similar pyridine derivativeAntidepressantPsychopharmacology

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds or other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (Position) Configuration CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(2S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride 6-Methoxy (pyridine-3-yl) S 2177259-11-7 C₈H₁₄Cl₂N₂O 225.12 High solubility due to dihydrochloride; methoxy group enhances electron density
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride 6-Chloro (pyridine-3-yl) R N/A C₇H₁₀Cl₃N₂O ~245.37 (calculated) Chloro substituent increases lipophilicity; potential for altered toxicity profiles
(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride Pyridin-2-yl S 1269652-00-7 C₇H₁₂Cl₂N₂O 211.09 Pyridine ring position affects binding interactions; lower molecular weight
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride 2-Methoxy (pyridine-4-yl) S N/A C₈H₁₄Cl₂N₂O₂ ~241.12 Methoxy at position 2 may reduce steric hindrance compared to 6-methoxy

Key Observations :

  • Stereochemistry : Enantiomers like the (R)-6-methoxy analog (CAS 1640848-71-0) may exhibit divergent biological activities due to chiral recognition in targets .
  • Salt Form : Dihydrochloride salts (e.g., in CAS 1269652-00-7) improve solubility over free bases, critical for in vitro assays .

Aromatic Ethanolamine Derivatives

Table 2: Comparison with Non-Pyridine Analogs

Compound Name Core Structure CAS Number Molecular Formula Molecular Weight (g/mol) Notes
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride Phenyl with fluoro/methyl 1951425-23-2 C₉H₁₃ClFNO 205.66 Increased hydrophobicity due to phenyl ring; fluoro substituent may enhance metabolic stability
(2S)-2-Amino-2-(3-chlorophenyl)ethanol 3-Chlorophenyl N/A C₈H₁₀ClNO 183.63 Chlorine atom introduces polarity; free base form less stable than hydrochloride salts

Key Observations :

  • Aromatic vs. Heteroaromatic Cores : Pyridine-containing compounds (e.g., CAS 2177259-11-7) exhibit stronger dipole moments than phenyl analogs, influencing solubility and target binding .
  • Functional Groups : Methoxy and chloro substituents modulate electronic properties, while fluorine in phenyl analogs (e.g., CAS 1951425-23-2) can reduce oxidative metabolism .

Research and Application Considerations

  • Drug Development : The 6-methoxy pyridine motif is prevalent in kinase inhibitors and receptor antagonists. Its electron-rich nature may enhance binding to ATP pockets .
  • Synthetic Utility: Ethanolamine derivatives serve as intermediates for chiral auxiliaries or peptidomimetics, with dihydrochloride salts simplifying purification .

Biological Activity

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol; dihydrochloride, often referred to as methoxypyridine derivative, is a chiral compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry, supported by data tables and relevant case studies.

  • Molecular Formula : C8H13ClN2O2
  • Molar Mass : 204.65 g/mol
  • CAS Number : 1640848-68-5

The compound features an amino group and a methoxypyridine moiety, which are critical for its biological interactions. Its structure allows it to engage in various chemical reactions, particularly those involving its amino and hydroxyl functional groups .

Biological Activity

Research indicates that derivatives of methoxypyridine compounds exhibit significant antibacterial properties . The unique structural features of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol facilitate interactions with biological targets, influencing enzymatic activities or receptor interactions.

Antimicrobial Activity

In studies focusing on antimicrobial efficacy, (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol has shown promising results against various pathogens. Its mechanism of action may involve the inhibition of enzymes crucial for bacterial metabolism, leading to reduced growth or functionality of pathogenic microorganisms .

Comparative Analysis with Similar Compounds

The biological activity of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol can be compared with structurally similar compounds. The following table summarizes these comparisons:

Compound NameStructural FeaturesSimilarity Index
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanolSimilar amino alcohol structure but different pyridine substitution1.00
(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochlorideContains methoxy group but lacks hydroxyl functionality0.93
(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochlorideSimilar structure but different stereochemistry0.93
2-Methoxy-5-methylpyridin-4-amineDifferent substitution pattern on the pyridine ring0.75
(2-Methoxypyridin-4-yl)methanolRelated structure with an alcohol group but no amino functionality0.75

This table illustrates the structural uniqueness of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol, particularly its stereochemistry and the combination of both amino and hydroxyl groups on the same carbon atom, potentially enhancing its biological activity compared to other similar compounds.

Case Studies

Several studies have documented the biological effects of methoxypyridine derivatives:

  • Antibacterial Efficacy : A study demonstrated that derivatives of methoxypyridine showed significant inhibition against E. coli and Staphylococcus aureus. The presence of the methoxy group was essential for enhancing antibacterial activity.
  • Enzymatic Interaction : Research indicated that (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol could inhibit specific enzymes involved in bacterial cell wall synthesis, leading to effective bacterial cell death .
  • Cytotoxicity Assays : In vitro assays revealed that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in anticancer therapies .

Q & A

Q. Table 1: Spectral Data for Structural Confirmation

TechniqueKey PeaksReference
¹H-NMR (D₂O)δ 3.85 (s, 3H, -OCH₃), δ 4.20 (m, 1H, -CH(OH)), δ 8.25 (d, 1H, pyridine-H)
HRMS (ESI+)m/z 189.1023 [M+H]⁺ (calc. 189.1028)

Q. Table 2: Biological Activity Comparison

DerivativeTarget EnzymeIC₅₀ (nM)Source
6-MethoxyKinase X120 ± 15
6-FluoroKinase X85 ± 10
6-BromoKinase X200 ± 25

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